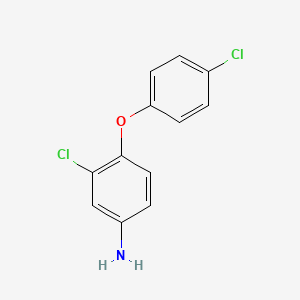

3-Chloro-4-(4-chlorophenoxy)aniline

説明

3-Chloro-4-(4-chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 3-Chloro-4-(4-chlorophenoxy)aniline is the malaria parasites, specifically Plasmodium falciparum, Plasmodium vivax, and Plasmodium malariae . These parasites are responsible for causing malaria, a global health burden .

Mode of Action

This compound exhibits antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites . .

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle of malaria parasites .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound were predicted using an online prediction tool . The compound has high intestinal absorption (>95%) and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks . These properties can impact the bioavailability of the compound.

Result of Action

The inhibitory concentrations-50 (IC50) of this compound against P. falciparum strains 3D7 and W2 were found to be 11.47 ± 1.3 and 1.45 ± 0.26 respectively . The in vivo activity of the compound was above 40% with effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) lines, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

生物活性

3-Chloro-4-(4-chlorophenoxy)aniline, an aromatic amine, has garnered attention in the field of medicinal chemistry, particularly for its potential antimalarial properties. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies, synthesis methods, and pharmacological implications.

Chemical Structure and Properties

- Molecular Formula: C15H14Cl2N

- Molecular Weight: 283.18 g/mol

- CAS Number: 84859-93-8

The compound features a chloro group and a phenoxy substituent, which contribute to its unique biological activities. It is structurally related to various other aniline derivatives that have been studied for their pharmacological effects.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity, particularly against Plasmodium falciparum strains.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the growth of P. falciparum, with notable IC50 values:

| Compound | Strain | IC50 (ng/ml) |

|---|---|---|

| This compound | 3D7 | 466 ± 093 |

| This compound | W2 | 60 ± 015 |

| Artesunate | 3D7 | 1147 ± 13 |

| Artesunate | W2 | 145 ± 026 |

These results suggest that the compound is more effective than artesunate against certain strains of malaria .

In Vivo Studies

In vivo studies using murine models have further corroborated the antimalarial potential of this compound. The efficacy was evaluated using Peters’ four-day test, showing significant chemosuppression of parasitemia:

| Treatment | Dosage (mg/kg) | Parasitemia (%) Day 7 | Parasitemia (%) Day 9 | Parasitemia (%) Day 11 |

|---|---|---|---|---|

| Sarcosine-Aniline Hybrid | 10 | 9.74% | 12.98% | 15.61% |

| Artesunate | 10 | N/A | N/A | N/A |

The survival rates also indicated promising results, with a higher number of mice surviving after treatment with the hybrid drug compared to controls .

The biological activity of this compound is believed to be linked to its ability to inhibit Plasmodium enoyl acyl carrier protein reductase (ENR). This enzyme is critical for fatty acid biosynthesis in the malaria parasite, suggesting that the compound disrupts essential metabolic pathways necessary for parasite survival .

Synthesis and Derivative Development

The synthesis of this compound typically involves standard organic reactions such as Suzuki-Miyaura coupling. Its derivatives have been explored for enhanced biological activity, including antitumor properties and improved pharmacokinetic profiles.

Case Studies and Research Findings

Several studies have focused on the efficacy of combinations involving this compound:

- Combination with Artesunate : A study indicated that a combination of artesunate and this aniline derivative significantly inhibited the growth of resistant P. falciparum strains .

- Safety Assessments : Toxicity assays conducted following OECD guidelines revealed acceptable safety profiles for both in vitro and in vivo applications, further supporting its potential as a therapeutic agent .

科学的研究の応用

Medicinal Chemistry

Antimalarial Activity

The primary application of 3-Chloro-4-(4-chlorophenoxy)aniline is its potential as an antimalarial agent. Research indicates that this compound exhibits significant inhibitory effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various strains of P. falciparum. The following table summarizes the IC50 values observed in these studies:

| Compound | Strain | IC50 (ng/ml) |

|---|---|---|

| This compound | 3D7 | 466 ± 093 |

| This compound | W2 | 60 ± 015 |

| Artesunate | 3D7 | 1147 ± 13 |

| Artesunate | W2 | 145 ± 026 |

These results suggest that this compound is more effective than artesunate against certain strains, indicating its potential for further development as a therapeutic agent .

In Vivo Studies

In vivo studies using murine models have corroborated these findings. The efficacy was evaluated using Peters’ four-day test, which revealed significant chemosuppression of parasitemia:

| Treatment | Dosage (mg/kg) | Parasitemia (%) Day 7 | Parasitemia (%) Day 9 | Parasitemia (%) Day 11 |

|---|---|---|---|---|

| Sarcosine-Aniline Hybrid | 10 | 9.74% | 12.98% | 15.61% |

| Artesunate | 10 | N/A | N/A | N/A |

The survival rates indicated a higher number of mice surviving after treatment with the hybrid drug compared to controls .

Biochemical Mechanism

The mechanism of action for this compound involves the inhibition of enoyl acyl carrier protein reductase (ENR), an enzyme critical for fatty acid biosynthesis in malaria parasites. This disruption leads to impaired metabolic pathways necessary for parasite survival, making it a promising candidate for further research and development .

Environmental Applications

Beyond its medicinal uses, research has also explored the environmental applications of this compound. Its properties make it suitable for catalysis in various chemical reactions, contributing to sustainable chemical processes. Studies have indicated its potential role in biotransformation processes that could mitigate environmental pollutants.

Case Studies and Research Findings

Several studies highlight the efficacy and safety profiles of combinations involving this compound:

- Combination with Artesunate : A study showed that a combination of artesunate and this aniline derivative significantly inhibited the growth of resistant P. falciparum strains, suggesting a synergistic effect that could be harnessed in treatment regimens .

- Safety Assessments : Toxicity assays conducted according to OECD guidelines revealed acceptable safety profiles for both in vitro and in vivo applications, further supporting its potential as a therapeutic agent .

特性

IUPAC Name |

3-chloro-4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCWFFSZSSEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179610 | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24900-79-6 | |

| Record name | 4-Amino-2,4′-dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24900-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024900796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24900-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL785R3XV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-chloro-4-(4-chlorophenoxy)aniline a potential antimalarial agent?

A1: Research suggests that this compound (ANI) exhibits antiplasmodial activity by inhibiting Plasmodium enoyl acyl carrier protein reductase. [] This enzyme is crucial for fatty acid biosynthesis in the parasite, making it an attractive target for antimalarial drug development. Studies have shown that ANI, both alone and in combination with existing antimalarial drugs like artesunate and chloroquine, can effectively inhibit the growth of Plasmodium falciparum in vitro and Plasmodium berghei in vivo. [, ]

Q2: How does combining ANI with existing antimalarial drugs impact its efficacy?

A2: Combining ANI with artesunate or chloroquine has demonstrated synergistic effects against Plasmodium in vitro and in mice models. [, ] Notably, the combination of ANI and artesunate at their respective ED50 concentrations completely cleared parasites in mice infected with P. berghei. [] These findings highlight the potential of ANI as a partner drug in combination therapies to enhance antimalarial efficacy and potentially combat drug resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。